molecular formula C17H17FN6O4S B12343621 (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid

(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid

Cat. No.: B12343621
M. Wt: 420.4 g/mol
InChI Key: WNBBTOBKQIIEQO-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid is a complex organic compound characterized by its unique structural components. This compound features an acetamido group, a fluorophenyl group, and a purinyl sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the purinyl sulfanyl group, followed by the introduction of the fluorophenyl group and the acetamido group. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and catalyst choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-acetamido-3-[[9-[(4-chlorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid
  • (2R)-2-acetamido-3-[[9-[(4-bromophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid

Uniqueness

The uniqueness of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine.

Properties

Molecular Formula

C17H17FN6O4S

Molecular Weight

420.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11-12H,6-7H2,1H3,(H,20,25)(H,27,28)(H2,19,23,26)/t11-,12?/m0/s1

InChI Key

WNBBTOBKQIIEQO-PXYINDEMSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2C(=O)NC(=N)N=C2N1CC3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC2C(=O)NC(=N)N=C2N1CC3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.